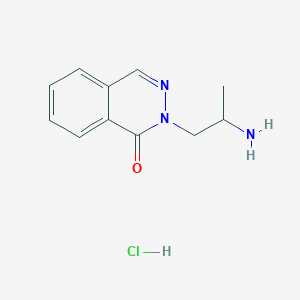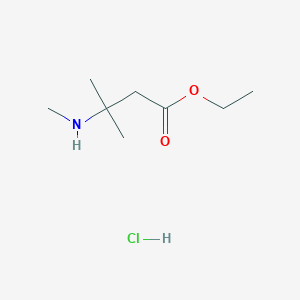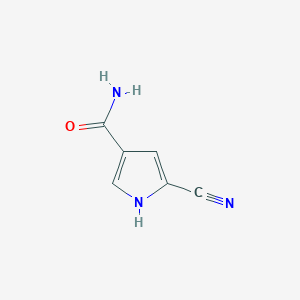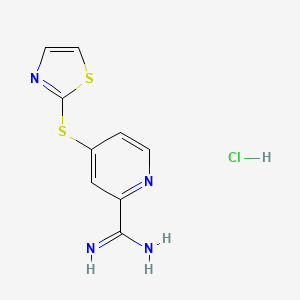
4-(1,3-Thiazol-2-ylsulfanyl)pyridine-2-carboximidamide hydrochloride
説明
4-(1,3-Thiazol-2-ylsulfanyl)pyridine-2-carboximidamide hydrochloride is a chemical compound with the CAS Number: 1427381-01-8 . It has a molecular weight of 272.78 . The IUPAC name for this compound is 4-(thiazol-2-ylthio)picolinimidamide hydrochloride .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C9H8N4S2.ClH/c10-8(11)7-5-6(1-2-12-7)15-9-13-3-4-14-9;/h1-5H,(H3,10,11);1H . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stored at room temperature .科学的研究の応用
Anticancer Activity
Thiazole derivatives have been extensively studied for their potential anticancer properties. Compounds similar to the one have shown cytotoxic activities against various cancer cell lines, such as MCF-7 . The presence of the thiazolylsulfanyl group may contribute to the compound’s ability to inhibit cancer cell growth.
Antibacterial Activity
Thiazole compounds have also been reported to exhibit antibacterial activity against a range of bacterial strains including Staphylococcus aureus and E. coli . The structural features of 4-(1,3-Thiazol-2-ylsulfanyl)pyridine-2-carboximidamide hydrochloride could be explored for similar antibacterial applications.
Antioxidant Properties
Some thiazole derivatives are known for their antioxidant properties, which are crucial in combating oxidative stress-related diseases . The specific compound may be investigated for its efficacy in this field due to its structural analogy with known antioxidants.
Medicinal Chemistry
The thiazole ring is a common feature in many medicinally relevant molecules, including clinically used anticancer medicines like dabrafenib and dasatinib . The compound could be valuable in medicinal chemistry research for developing new therapeutic agents.
Safety and Hazards
特性
IUPAC Name |
4-(1,3-thiazol-2-ylsulfanyl)pyridine-2-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4S2.ClH/c10-8(11)7-5-6(1-2-12-7)15-9-13-3-4-14-9;/h1-5H,(H3,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWRAXWVDZJAFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1SC2=NC=CS2)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Thiazol-2-ylsulfanyl)pyridine-2-carboximidamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



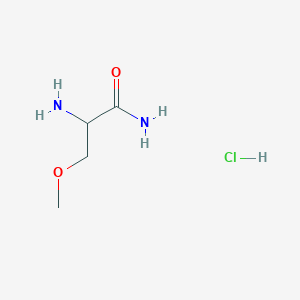

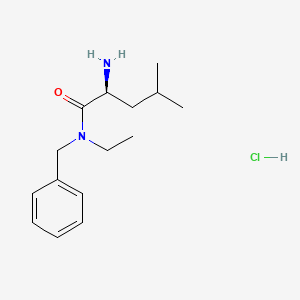
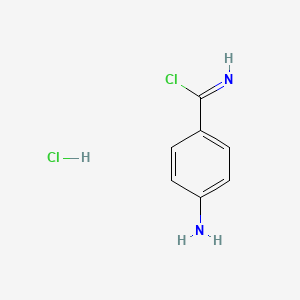
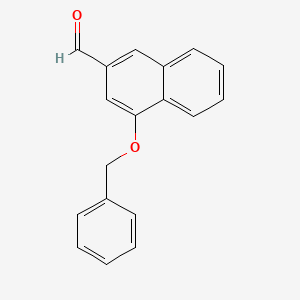
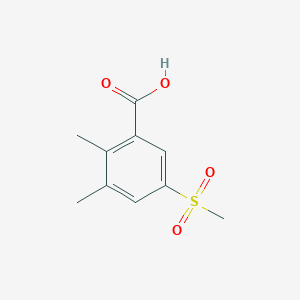
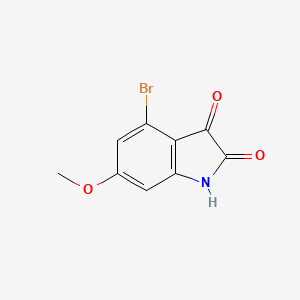
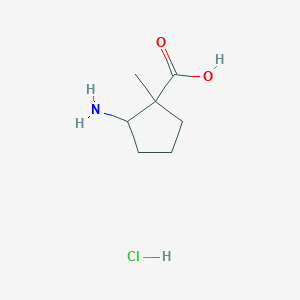

![2-Amino-1-[3-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1377094.png)
